2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with an azepane and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a diketone, followed by the introduction of the azepane and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and substitution steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the azepane or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives with varying degrees of saturation.
Scientific Research Applications
2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the dihydro component.
2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyrimidin-3(2H)-one: Contains a pyrimidinone core instead of pyridazinone.
2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydro-1,2,4-triazine-3(2H)-one: Features a triazine ring instead of pyridazinone.
Uniqueness
The uniqueness of 2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H23N3O |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H23N3O/c21-17-11-10-16(15-8-4-3-5-9-15)18-20(17)14-19-12-6-1-2-7-13-19/h3-5,8-9H,1-2,6-7,10-14H2 |
InChI Key |
TTZXGKKDGRKDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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